Subnanomolar Affinity for the Vesamicol Receptor (VAChT) Outperforms Simple 4-Phenylpiperidine Derivatives
Conformationally restricted spiro[indene-1,4'-piperidine] derivatives achieve subnanomolar affinity for the vesamicol receptor (VAChT), a level of potency not attainable with the flexible 4-phenylpiperidine analog vesamicol (AH5183) [1]. The increased rigidity of the spiro-fused scaffold is explicitly noted to confer greater selectivity for the vesamicol receptor relative to simple 4-phenylpiperidine derivatives [1].
| Evidence Dimension | Binding affinity (Ki) for vesamicol receptor (VAChT) |
|---|---|
| Target Compound Data | Subnanomolar (exact values not reported for parent; derivatives such as 11b exhibit subnanomolar affinity) |
| Comparator Or Baseline | Vesamicol (AH5183), a simple 4-phenylpiperidine derivative |
| Quantified Difference | Qualitative superiority: spiro-fused compounds achieve subnanomolar affinity, while simple 4-phenylpiperidine derivatives are less potent |
| Conditions | Electric organ synaptic vesicle preparation, radioligand binding assay |
Why This Matters
For researchers developing VAChT-targeted imaging agents or cholinergic modulators, the spiro[indene-1,4'-piperidine] scaffold provides a unique entry into high-affinity chemical space unattainable with flexible analogs.
- [1] Efange, S. M. N., Khare, A. B., Foulon, C., Akella, S. K., & Parsons, S. M. (1994). Spirovesamicols: conformationally restricted analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol, AH5183) as potential modulators of presynaptic cholinergic function. Journal of Medicinal Chemistry, 37(16), 2574-2582. View Source
